2-Fluoro-4-hydroxy-N,N-dimethylbenzamide

Description

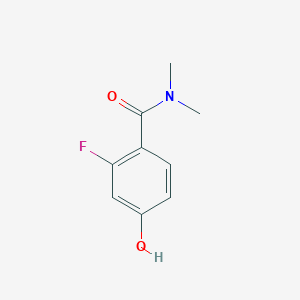

2-Fluoro-4-hydroxy-N,N-dimethylbenzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the C2 position, a hydroxyl group at C4, and a dimethylamide substituent on the benzamide core. This compound is part of a broader class of benzamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and bioactivity . The dimethylamide group enhances thermal stability compared to primary or secondary amides, as demonstrated in studies involving copper iodide (CuI)-catalyzed degradation . The hydroxyl group at C4 may confer fluorescence properties, as seen in structurally related benzamides .

Properties

IUPAC Name |

2-fluoro-4-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11(2)9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSJOUGACALIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277298 | |

| Record name | 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236284-46-0 | |

| Record name | 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236284-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-nitrobenzoic acid.

Reduction: The nitro group of 2-fluoro-4-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Acylation: The resulting 2-fluoro-4-aminobenzoic acid is then acylated with dimethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of 2-substituted-4-hydroxy-N,N-dimethylbenzamides.

Oxidation: Formation of 2-fluoro-4-oxo-N,N-dimethylbenzamide.

Reduction: Formation of 2-fluoro-4-hydroxy-N,N-dimethylbenzylamine.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

1.1. Serotonin Transporter Imaging Agents

One of the prominent applications of 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide derivatives is in the development of serotonin transporter (SERT) imaging agents. These agents are crucial for studying neuropsychiatric disorders and understanding serotonin-related pathways in the brain. A series of ligands, including those derived from this compound, have shown high binding affinities to SERT, with values ranging from 0.07 to 1.5 nM. These ligands have been successfully radiolabeled with fluorine-18 for positron emission tomography (PET) imaging, demonstrating excellent brain uptake and retention in animal models .

1.2. Inhibitors for Kinase Activity

Research has indicated that compounds similar to this compound can act as selective inhibitors for specific kinases, such as Nek2 (NIMA-related kinase 2). These inhibitors are vital for cancer research, as Nek2 plays a significant role in cell cycle regulation and centrosome separation during mitosis. The selectivity and potency of these compounds make them valuable tools for understanding tumor biology and developing targeted therapies .

3.1. Neuropharmacology Studies

In a study focusing on neuropharmacology, researchers utilized derivatives of this compound to investigate their effects on serotonin levels in the hypothalamus. The results indicated significant uptake in targeted brain regions, which correlates with potential therapeutic effects in treating depression and anxiety disorders .

3.2. Cancer Research Applications

Another study highlighted the use of this compound as a lead structure for developing new anticancer agents targeting Nek2 kinase activity. The structure-activity relationship (SAR) analysis revealed that modifications to the benzamide core could enhance selectivity and potency against cancer cell lines, indicating its potential as a scaffold for drug development .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide and its analogues:

Key Research Findings

Thermal Stability and Reactivity

- Tertiary Amides : this compound exhibits higher thermal stability compared to primary (e.g., benzamide) or secondary (e.g., N-methylbenzamide) analogues. In CuI-catalyzed reactions, tertiary amides degrade via distinct pathways, with slower decomposition rates due to steric and electronic effects .

- This is observed in N-(2,4-difluorophenyl)-2-fluorobenzamide, where fluorine substituents influence molecular stacking .

Fluorescence and Spectroscopic Properties

- The hydroxyl group at C4 in this compound may enable fluorescence, akin to N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which shows strong emission at 380 nm. However, the hydroxyl group’s acidity could require pH optimization for fluorescence applications .

- Methoxy and methyl groups in analogues like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide enhance fluorescence quantum yield by reducing non-radiative decay .

Biological Activity

2-Fluoro-4-hydroxy-N,N-dimethylbenzamide (CAS No. 1236284-46-0) is a synthetic compound that belongs to the class of benzamides, characterized by the presence of both fluorine and hydroxyl functional groups. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H10FNO2. The presence of the fluorine atom enhances lipophilicity, while the hydroxyl group can participate in hydrogen bonding, influencing the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H10FNO2 |

| Molecular Weight | 185.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through hydrogen bonding and hydrophobic interactions. The mechanism may involve modulation of enzyme activity or receptor binding, which can lead to various therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, benzamide derivatives have been investigated for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.

- Case Study : A related compound demonstrated inhibition of RET kinase activity, which is crucial for certain cancer types. This suggests that this compound might share similar properties, warranting further investigation into its anticancer potential .

Antimicrobial Activity

Studies have shown that benzamide derivatives possess antimicrobial properties. The structural features of this compound may enhance its effectiveness against various bacterial strains.

- Research Findings : A study highlighted that modifications in the benzamide structure can lead to increased antimicrobial activity, indicating that this compound could be a candidate for further antimicrobial studies .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N,N-dimethylbenzamide | Lacks hydroxyl group | Primarily used as an intermediate |

| 2-Hydroxy-N,N-dimethylbenzamide | Lacks fluorine | Exhibits different biological activities |

| 4-Hydroxy-N,N-dimethylbenzamide | Lacks fluorine | Known for medicinal chemistry applications |

| This compound | Contains both fluorine and hydroxyl groups | Potential anticancer and antimicrobial |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.